An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzoyl Chloride: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzoyl Chloride: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride, a highly versatile fluorinated building block. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, synthetic applications, and critical safety protocols associated with this compound. The narrative synthesizes fundamental data with field-proven insights to explain the causality behind its utility and experimental choices.
Core Chemical Identity and Physicochemical Properties
5-Fluoro-2-(trifluoromethyl)benzoyl chloride is a specialized acyl chloride distinguished by the presence of two fluorine-containing substituents on the benzene ring: a fluoro group at position 5 and a trifluoromethyl group at position 2. This unique substitution pattern significantly influences its reactivity and the properties of the molecules synthesized from it.
1.1. Compound Identification
Key identifiers for 5-Fluoro-2-(trifluoromethyl)benzoyl chloride are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value |
| CAS Number | 216144-70-6[1][2][3][4] |
| Molecular Formula | C₈H₃ClF₄O[2][3] |
| Molecular Weight | 226.56 g/mol [2][3] |
| Synonyms | α,α,α,5-Tetrafluoro-o-toluoyl chloride, 5-fluoro-2-trifluoromethylbenzoyl chloride[1][4] |
1.2. Physicochemical Data
The physical properties of this compound are essential for designing experimental setups, including reaction temperature control and solvent selection.
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 213.3 ± 40.0 °C at 760 mmHg | [1] |
| Melting Point | 169°C (lit.) | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 82.8 ± 27.3 °C | [1] |
| Refractive Index | 1.453 | [1] |
1.3. Chemical Structure
The spatial arrangement of the atoms dictates the molecule's reactivity. The electron-withdrawing nature of the trifluoromethyl group and the fluoro group enhances the electrophilicity of the carbonyl carbon in the acyl chloride functional group.
Caption: Chemical structure of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride.
Reactivity, Synthesis, and Mechanistic Insights
2.1. Core Reactivity
The primary site of reactivity is the acyl chloride group (-COCl). It is a highly reactive functional group that serves as an excellent electrophile.
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Acylation Reactions: It readily reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters. This acylation is the cornerstone of its utility in organic synthesis.
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Influence of Fluorine Substituents: The ortho-trifluoromethyl (-CF₃) and para-fluoro (-F) groups are strongly electron-withdrawing. This electronic effect makes the carbonyl carbon even more electrophilic, enhancing its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride.
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Hydrolysis: Like all acyl chlorides, it is sensitive to moisture and reacts with water to produce the corresponding carboxylic acid, 5-fluoro-2-(trifluoromethyl)benzoic acid, and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.[6]
2.2. General Synthesis Pathway
The most common laboratory and industrial synthesis involves the chlorination of the parent carboxylic acid. This transformation is a fundamental and reliable method for producing acyl chlorides.
Caption: General workflow for the synthesis of the title compound.
A typical procedure involves reacting 5-fluoro-2-(trifluoromethyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert, anhydrous solvent. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.[7]
2.3. Spectroscopic Characterization
Full characterization of this compound is typically achieved using standard analytical techniques. Spectroscopic data, including ¹H NMR, is available from commercial suppliers and chemical databases, confirming the structure and purity of the material.[8][9]
The Role in Modern Chemical Synthesis
The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry and materials science.[10] 5-Fluoro-2-(trifluoromethyl)benzoyl chloride is a key reagent for introducing the valuable 5-fluoro-2-(trifluoromethyl)benzoyl moiety into target molecules.
3.1. Pharmaceutical and Drug Development
The trifluoromethyl (-CF₃) group is particularly prized in drug design for its ability to enhance key pharmacological properties.[11][12]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450s. This can increase the half-life and bioavailability of a drug candidate.[10][12]
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Lipophilicity and Permeability: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[10][13]
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can lead to more potent interactions with biological targets, such as the active sites of enzymes.[12][13]
This reagent is a key building block in the synthesis of a range of therapeutic agents, including kinase inhibitors for cancer therapy.[13] Many kinase inhibitors feature a benzamide scaffold, which can be readily formed through the acylation of an appropriate amine with this benzoyl chloride.[13]
3.2. Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound serves as a vital intermediate in other advanced fields:
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Agrochemicals: It is used to produce effective herbicides and pesticides, where the fluorinated substituents enhance biological activity and stability.[4][14]
-
Advanced Materials: In materials science, it is used to synthesize specialty polymers and fluorinated materials.[4][15] These materials often exhibit high thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings.[15]
Safety, Handling, and Storage Protocols
Due to its reactivity and corrosive nature, strict adherence to safety protocols is mandatory when handling 5-Fluoro-2-(trifluoromethyl)benzoyl chloride.
4.1. Hazard Identification
The compound is classified with multiple hazards that demand rigorous control measures.
| Hazard Class | Description |
| Skin Corrosion | Causes severe skin burns and eye damage.[5] |
| Eye Damage | Causes serious eye damage.[5] |
| Reactivity | Reacts with water, liberating toxic gas (HCl).[6][16] May be corrosive to metals.[5] |
| Acute Toxicity | May be harmful if swallowed or in contact with skin; toxic if inhaled.[17] |
4.2. Self-Validating Handling and PPE Protocol
A self-validating system ensures safety at every step. The causality is clear: the protocol is designed to prevent any contact with the corrosive and water-reactive chemical.
-
Engineering Controls Verification: Confirm that a certified chemical fume hood is operational before bringing the chemical into the workspace. This is the primary barrier against inhaling toxic vapors.
-
Personal Protective Equipment (PPE) Inspection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for any tears or pinholes before use.
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield. This provides redundant protection against splashes.
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn to protect against skin contact.
-
-
Anhydrous Handling: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use syringes and septa for transfers to prevent exposure to atmospheric moisture.
-
Spill Management: Have a spill kit ready containing an appropriate absorbent material (e.g., vermiculite or sand). Do not use water. A neutralizing agent for acid gases (like sodium bicarbonate) should also be available.
4.3. Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[6] It should be stored away from incompatible substances such as water, strong bases, and alcohols.[16]
-
Disposal: Dispose of waste and empty containers in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[5][6]
Representative Experimental Protocol: Synthesis of an N-Aryl Benzamide
This protocol details a standard amidation reaction, a common application for this reagent. The workflow is designed to be self-validating by including in-process checks.
Objective: To synthesize an N-aryl-5-fluoro-2-(trifluoromethyl)benzamide via acylation of an aromatic amine.
Caption: Experimental workflow for a typical amidation reaction.
Methodology:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the selected aromatic amine (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or THF) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine, to the solution. The base acts as a scavenger for the HCl byproduct.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is a critical step to control the exothermic reaction.
-
Reagent Addition: Dissolve 5-Fluoro-2-(trifluoromethyl)benzoyl chloride (1.1 eq.) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring (Self-Validation): After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. This confirms reaction completion.
-
Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove the benzoic acid byproduct), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Final Product Isolation: Purify the resulting crude solid or oil by either recrystallization or flash column chromatography to yield the pure N-aryl-5-fluoro-2-(trifluoromethyl)benzamide.
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